molecular formula C11H13F2NO B13676051 1-[4-(Difluoromethoxy)benzyl]azetidine

1-[4-(Difluoromethoxy)benzyl]azetidine

Cat. No.: B13676051
M. Wt: 213.22 g/mol
InChI Key: ZQXNFJOJYRHWSK-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)benzyl]azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at the 1-position with a 4-(difluoromethoxy)benzyl group. The difluoromethoxy moiety (-OCF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, making it a candidate for medicinal chemistry applications . For example, azetidinones (β-lactams) are prepared using chloroacetyl chloride and amines under reflux conditions, as described for related azetidinone derivatives in .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

1-[[4-(difluoromethoxy)phenyl]methyl]azetidine

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-4-2-9(3-5-10)8-14-6-1-7-14/h2-5,11H,1,6-8H2

InChI Key

ZQXNFJOJYRHWSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of azetidine at the nitrogen atom with a suitably functionalized 4-(difluoromethoxy)benzyl halide or equivalent electrophile. The key steps include:

  • Preparation or procurement of 4-(difluoromethoxy)benzyl halide (commonly bromide or chloride).
  • N-alkylation of azetidine under basic conditions to form the N-substituted azetidine derivative.

Alkylation Conditions

The alkylation reaction is usually conducted in the presence of a base to deprotonate the azetidine nitrogen and promote nucleophilic substitution. Common bases include:

  • Potassium carbonate (K₂CO₃)
  • Sodium carbonate (Na₂CO₃)
  • Triethylamine (TEA)
  • N,N-Diisopropylethylamine (DIPEA)

The choice of base affects the reaction efficiency and selectivity. Potassium carbonate is frequently preferred due to its mildness and effectiveness.

Solvent and Temperature

Typical solvents for the alkylation include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. The reaction temperature ranges from ambient to moderately elevated temperatures (20–80°C), depending on the reactivity of the benzyl halide and the base used.

Representative Reaction Scheme

Step Reagents/Conditions Description
1 4-(Difluoromethoxy)benzyl bromide or chloride Electrophile for alkylation
2 Azetidine Nucleophile
3 Base (K₂CO₃ or TEA) Deprotonates azetidine, facilitates reaction
4 Solvent (DMF, DMSO) Medium for reaction
5 Temperature: 20–80°C Reaction proceeds under mild heating

The reaction proceeds via nucleophilic substitution (SN2) where the azetidine nitrogen attacks the benzyl halide, displacing the halide ion and forming this compound.

Detailed Research Findings and Variations

Use of Difluorocarbene Sources

Some advanced synthetic methods involve the generation of difluoromethoxy groups via difluorocarbene intermediates. For example, difluorocarbene can be generated from reagents such as diethyl bromodifluoromethylphosphonate or sodium chlorodifluoroacetate under basic conditions and moderate temperatures (0–120°C). These methods allow the introduction of difluoromethoxy substituents onto aromatic rings prior to azetidine alkylation.

Base Selection Impact

  • Potassium carbonate (K₂CO₃) is commonly used due to its moderate basicity and compatibility with sensitive functional groups.
  • Stronger bases like sodium hydroxide (NaOH) or lithium tert-butoxide (tert-BuOLi) may be used in specific cases but require careful control of reaction conditions to avoid side reactions.

Reaction Temperature Optimization

  • Lower temperatures (6–20°C) favor reactions involving sensitive difluorocarbene sources to minimize decomposition.
  • Ambient to 111°C conditions are applicable when using more stable difluorocarbene precursors.

Summary Table of Preparation Parameters

Parameter Typical Range/Options Notes
Electrophile 4-(Difluoromethoxy)benzyl bromide/chloride Prepared or commercially available
Nucleophile Azetidine Commercially available
Base K₂CO₃, Na₂CO₃, TEA, DIPEA K₂CO₃ preferred for mild conditions
Solvent DMF, DMSO, Acetonitrile Polar aprotic solvents enhance SN2 reaction
Temperature 6–115°C Depends on difluorocarbene source and base
Reaction Time Several hours to overnight Optimized per substrate and reagent stability

Notes on Purification and Characterization

  • After reaction completion, the mixture is typically quenched with water and extracted with organic solvents such as ethyl acetate.
  • Purification is performed via column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC to confirm purity and structure.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)benzyl]azetidine undergoes various types of chemical reactions due to the ring strain and the presence of reactive functional groups. Some common reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)benzyl]azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, which can modify the structure and function of biomolecules. The difluoromethoxy group and the azetidine ring play crucial roles in determining the compound’s reactivity and interaction with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl) benzoic acid (SS1)
  • Structure: Contains a 4-oxoazetidinone ring (β-lactam) with 3-chloro, 2-(4-dimethylaminophenyl), and 1-benzoic acid substituents.
  • Key Differences: The azetidinone ring (with a ketone) contrasts with the saturated azetidine ring in the target compound. SS1’s electron-withdrawing chloro and dimethylaminophenyl groups may reduce ring stability compared to the difluoromethoxybenzyl group, which balances lipophilicity and steric effects .
  • Synthesis : Prepared via reaction of chloroacetyl chloride with a Schiff base intermediate, followed by cyclization ().
Property 1-[4-(Difluoromethoxy)benzyl]azetidine SS1
Molecular Formula C₁₀H₁₁F₂NO C₁₈H₁₈ClN₂O₃
Molecular Weight (g/mol) 199.20 345.80
Functional Groups Azetidine, difluoromethoxy, benzyl β-Lactam, chloro, benzoic acid
Potential Applications Metabolic stability enhancement Antimicrobial/anticancer (inferred from β-lactam class)

Benzylamine Derivatives

[4-(Difluoromethoxy)benzyl]hydrazine Hydrochloride
  • Structure : Features a benzyl group substituted with hydrazine (-NHNH₂) and difluoromethoxy.
  • Hydrazine derivatives are often used as intermediates in heterocyclic synthesis, whereas azetidines are explored for conformational rigidity in drug design .
N-[4-(Difluoromethoxy)benzyl]-N-methylamine
  • Structure : A secondary amine with a methyl group and difluoromethoxybenzyl substituent.
  • Key Differences :
    • The absence of a cyclic structure reduces steric hindrance compared to azetidine.
    • The methylamine group may enhance solubility but reduce metabolic stability relative to the azetidine-containing compound .
Property This compound [4-(Difluoromethoxy)benzyl]hydrazine HCl N-[4-(Difluoromethoxy)benzyl]-N-methylamine
Molecular Formula C₁₀H₁₁F₂NO C₈H₁₀F₂N₂O·HCl C₉H₁₁F₂NO
Molecular Weight (g/mol) 199.20 224.63 (free base: 188.17) 187.19
Functional Groups Azetidine, difluoromethoxy Hydrazine, difluoromethoxy Methylamine, difluoromethoxy
Applications Drug design (rigid scaffold) Intermediate for heterocycles Solubility-enhancing motifs

Difluoromethoxy-Substituted Aromatic Compounds

4-(Difluoromethoxy)toluene
  • Structure : Toluene derivative with a difluoromethoxy group.
  • Key Differences :
    • Lacks the azetidine ring, simplifying synthesis but reducing conformational rigidity.
    • Commonly used as a building block for introducing the difluoromethoxy group into larger molecules .

Biological Activity

1-[4-(Difluoromethoxy)benzyl]azetidine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure

The compound this compound features a four-membered azetidine ring with a difluoromethoxy-substituted benzyl group. The presence of the difluoromethoxy group is significant as it can influence the compound's reactivity and biological properties.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study conducted on azetidinone derivatives reported that certain compounds showed significant inhibition against a range of bacteria such as E. coli, K. pneumoniae, and S. aureus . The electron-withdrawing nature of the difluoromethoxy group may enhance the compound's ability to interact with microbial targets.

Compound Microbial Activity Reference
This compoundModerate to high against E. coli
Azetidinone derivativesSignificant against S. aureus

Anticancer Activity

The anticancer potential of azetidine derivatives has been explored in various studies. For instance, certain azetidinones have been found to inhibit proliferation and induce apoptosis in cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

A specific case study demonstrated that compounds with similar structures exhibited potent cytotoxicity against human breast carcinoma (MCF-7) cells, with IC50 values in the nanomolar range . This suggests that this compound could potentially have comparable effects.

Cell Line IC50 Value (nM) Activity Reference
MCF-7 (Breast Cancer)<100Cytotoxic
HT-29 (Colon Cancer)<50Antiproliferative

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival, such as ERK1/2 kinases .
  • Induction of Apoptosis : Azetidinone derivatives often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies indicate that azetidinones possess antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress within cells .

Case Studies

Several case studies have highlighted the potential of azetidine derivatives in clinical applications:

  • Anticancer Efficacy : A study focusing on azetidinone hybrids demonstrated significant anticancer activity against various human cancer cell lines, suggesting that modifications like the difluoromethoxy group can enhance efficacy .
  • Antimicrobial Activity : Another investigation into azetidinone compounds revealed that those with electron-withdrawing groups exhibited improved antimicrobial properties compared to their unsubstituted counterparts .

Q & A

Q. What synthetic routes optimize the yield and purity of 1-[4-(difluoromethoxy)benzyl]azetidine?

The synthesis typically involves nucleophilic substitution of 4-(difluoromethoxy)benzyl bromide with azetidine. Key steps include:

  • Reaction Conditions : Use anhydrous THF or DMF as solvents, with K₂CO₃ as a base, at 60–80°C for 12–24 hours to achieve yields up to 75% .
  • Purification : Column chromatography (ethyl acetate/hexane gradient) ensures >95% purity. Recrystallization from ethanol/water mixtures improves crystalline yield .
  • Precursor Handling : Store 4-(difluoromethoxy)benzyl bromide under inert gas to prevent hydrolysis, as its bromide group is highly reactive .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Azetidine protons appear as multiplet signals at δ 3.5–4.0 ppm. Aromatic protons from the benzyl group resonate at δ 6.8–7.2 ppm .
    • ¹³C NMR : The difluoromethoxy group (CF₂O) shows a characteristic signal near δ 115–120 ppm .
  • Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 238.05 for C₁₀H₁₂F₂NO) .
  • Thermal Analysis : TGA/DTA reveals decomposition onset >200°C, indicating thermal stability suitable for biological assays .

Q. How should researchers assess the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC.
  • Findings : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly basic media (pH >10), forming 4-(difluoromethoxy)benzyl alcohol as a byproduct .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives?

  • Protocol : Grow single crystals via slow evaporation in ethanol. Use MoKα radiation (λ = 0.71073 Å) for data collection.
  • Example : A related triazole carboxamide derivative crystallized in a triclinic P1 space group (a = 7.55 Å, b = 7.81 Å, c = 14.82 Å), confirming the azetidine chair conformation and spatial orientation of the difluoromethoxy group .
  • Applications : Bond length analysis (e.g., C–N bonds in azetidine: 1.47 Å) validates electronic effects on ring strain .

Q. What strategies reconcile contradictions in solubility data across studies?

  • Systematic Testing : Use standardized solvents (e.g., DMSO, PBS) at 25°C. For example:

    SolventSolubility (mg/mL)Source
    DMSO>50
    Water<0.1
    Ethanol12.3
  • Resolution : Discrepancies arise from solvent purity and temperature control. Use lyophilization for aqueous formulations .

Q. How to design SAR studies targeting azetidine-based enzyme inhibitors?

  • Modifications :
    • Replace difluoromethoxy with electron-withdrawing groups (e.g., –CF₃, –NO₂) to enhance binding affinity.
    • Introduce heterocyclic substituents (e.g., triazoles, pyridines) to improve metabolic stability .
  • Assays : Test thrombin inhibition (IC₅₀ <10 nM for analogs with –CF₂O groups) using fluorogenic substrates .
  • Computational Support : Molecular docking (AutoDock Vina) predicts interactions with catalytic residues (e.g., His57 in thrombin) .

Q. What methodologies address conflicting bioactivity data in cell-based assays?

  • Controlled Variables :
    • Cell line selection (e.g., HEK293 vs. HepG2) affects permeability due to efflux transporters.
    • Use of serum-free media reduces nonspecific binding .
  • Validation : Cross-validate IC₅₀ values with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points?

  • Root Cause : Impurities from incomplete purification or polymorphic forms.
  • Solution :
    • Compare DSC thermograms (endothermic peaks at 120–125°C indicate pure crystalline form) .
    • Reproduce synthesis using literature protocols (e.g., reports 122–124°C vs. notes 118–120°C).

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